Cyclopropyl{4-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone
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Overview
Description
1-[4-(Benzenesulfonyl)-2-(3-methoxyphenyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a methoxyphenyl group, an oxazole ring, and a cyclopropanecarbonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzenesulfonyl)-2-(3-methoxyphenyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction, often using a methoxyphenyl halide.
Formation of the Cyclopropanecarbonylpiperazine Moiety: This involves the reaction of cyclopropanecarbonyl chloride with piperazine, followed by coupling with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzenesulfonyl)-2-(3-methoxyphenyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The oxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of benzene derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(Benzenesulfonyl)-2-(3-methoxyphenyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)-2-(3-methoxyphenyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity.
Organic Synthesis: It can act as a reactive intermediate, participating in various chemical reactions to form new bonds and structures.
Material Science: The compound’s structural features may contribute to its ability to form specific interactions with other molecules, leading to the desired material properties.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine: Similar structure but with a different position of the methoxy group.
1-[4-(Benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1-[4-(Benzenesulfonyl)-2-(3-methoxyphenyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry, organic synthesis, and material science.
Properties
Molecular Formula |
C24H25N3O5S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyl)-2-(3-methoxyphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C24H25N3O5S/c1-31-19-7-5-6-18(16-19)21-25-22(33(29,30)20-8-3-2-4-9-20)24(32-21)27-14-12-26(13-15-27)23(28)17-10-11-17/h2-9,16-17H,10-15H2,1H3 |
InChI Key |
FXAXWMDMMFDACO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4CC4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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